(5S,6R)-DiHETEs

Description

Properties

IUPAC Name |

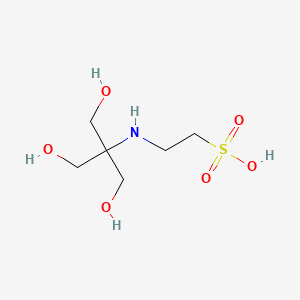

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCBASBOOFNAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064643 | |

| Record name | TES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-44-8 | |

| Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIS(HYDROXYMETHYL)METHYL-2-AMINOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L173DK6289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Historical Context of (5S,6R)-DiHETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid, an omega-6 polyunsaturated fatty acid. Its discovery and characterization in the late 1980s were significant milestones in understanding the metabolism of leukotriene A4 (LTA4), a key intermediate in the biosynthesis of potent inflammatory mediators. This technical guide provides a comprehensive overview of the discovery, historical context, experimental protocols, and biological significance of (5S,6R)-DiHETE.

Discovery and Historical Context

The story of (5S,6R)-DiHETE is intrinsically linked to the elucidation of the arachidonic acid cascade and the biosynthesis of leukotrienes. In the mid-1980s, researchers were actively investigating the enzymatic pathways that govern the fate of the unstable epoxide, LTA4. It was known that LTA4 could be converted to the potent chemoattractant leukotriene B4 (LTB4) by LTA4 hydrolase or conjugated with glutathione (B108866) to form cysteinyl leukotrienes.

A pivotal discovery came in 1988 when Haeggström, Wetterholm, Hamberg, and colleagues demonstrated that LTA4 could also be metabolized via an alternative pathway. They found that a cytosolic epoxide hydrolase, present in mouse liver, could catalyze the hydrolysis of LTA4 to a previously uncharacterized dihydroxy acid.[1] Through meticulous stereochemical analysis, including gas chromatography-mass spectrometry (GC-MS) and comparison with synthetic standards, they unequivocally identified the structure of this novel metabolite as (5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid.[1] This enzymatic reaction was found to be efficient, with a determined Km of 5 µM and a Vmax of 550 nmol/mg/min for the mouse liver enzyme.[1] A semi-purified preparation from human liver also demonstrated this catalytic activity.[1]

Following its discovery, the biological activities of (5S,6R)-DiHETE and its other three stereoisomers were investigated. In 1989, Muller and colleagues synthesized and separated the four possible diastereoisomers of 5,6-DiHETE.[2] Their comparative biological studies revealed that only the (5S,6R)-isomer exhibited notable activity. Specifically, (5S,6R)-DiHETE was identified as a weak agonist for the leukotriene D4 (LTD4) receptor.[2][3][4] This finding suggested a potential, albeit less potent, role for this metabolite in pathophysiological processes where LTD4 is involved, such as bronchoconstriction and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the discovery and characterization of (5S,6R)-DiHETE.

Table 1: Physicochemical and Enzymatic Properties of (5S,6R)-DiHETE

| Property | Value | Reference |

| Molecular Formula | C20H32O4 | N/A |

| Molecular Weight | 336.47 g/mol | N/A |

| CAS Number | 82948-88-7 | N/A |

| Enzyme Source (for biosynthesis) | Mouse Liver Cytosolic Epoxide Hydrolase | [1] |

| Km for LTA4 Hydrolysis | 5 µM | [1] |

| Vmax for LTA4 Hydrolysis | 550 nmol/mg/min | [1] |

Table 2: Biological Activity of (5S,6R)-DiHETE

| Biological Parameter | Value | Species/System | Reference |

| LTD4 Receptor Agonism | Weak Agonist | Guinea Pig Lung Membranes | [2][3][4] |

| EC50 for Guinea Pig Ileum Contraction | 1.3 µM | Guinea Pig | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies cited in the discovery and characterization of (5S,6R)-DiHETE.

Enzymatic Formation and Isolation of (5S,6R)-DiHETE

Source: Haeggström, J., Wetterholm, A., Hamberg, M., et al. (1988). Biochim Biophys Acta, 958(3), 469-476.[1]

-

Enzyme Preparation: The cytosolic fraction from mouse liver homogenate was used as the source of epoxide hydrolase. The tissue was homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer) and centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosolic supernatant.

-

Incubation: The cytosolic preparation was incubated with LTA4 (prepared fresh from LTA4 methyl ester) in a buffered solution (e.g., Tris-HCl buffer, pH 7.4) at 37°C for a specified time (e.g., 1-5 minutes).

-

Extraction: The reaction was terminated by the addition of organic solvents (e.g., a mixture of methanol (B129727) and diethyl ether). The lipids were then extracted, and the organic phase was washed and evaporated to dryness.

-

Purification: The extracted material was purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A mobile phase gradient of methanol in water, buffered with acetic acid, was typically used to separate the dihydroxy metabolites. The fraction corresponding to 5,6-DiHETE was collected.

Structural Elucidation of (5S,6R)-DiHETE

Source: Haeggström, J., Wetterholm, A., Hamberg, M., et al. (1988). Biochim Biophys Acta, 958(3), 469-476.[1]

-

Derivative Formation: For GC-MS analysis, the purified 5,6-DiHETE was converted to its methyl ester by treatment with diazomethane (B1218177) and then to its trimethylsilyl (B98337) (TMS) ether derivative by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample was analyzed by GC-MS. The gas chromatograph was equipped with a capillary column (e.g., OV-1), and the mass spectrometer was operated in electron ionization (EI) mode. The fragmentation pattern of the TMS-derivatized 5,6-DiHETE was analyzed to determine the positions of the hydroxyl groups.

-

Stereochemical Analysis: The absolute configuration (5S,6R) was determined by chiral-phase HPLC analysis of the derivatized diol and by comparing its chromatographic behavior and mass spectrum with those of synthetic stereoisomers of 5,6-DiHETE.

Biological Activity Assay (Guinea Pig Ileum Contraction)

Source: Muller, A., Rechencq, E., Kugel, C., et al. (1989). Prostaglandins, 38(6), 635-644.[2]

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig was excised and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The isometric contractions of the ileum segment were recorded using a force transducer connected to a polygraph.

-

Drug Administration: After a stabilization period, cumulative concentration-response curves were generated by adding increasing concentrations of the synthetic (5S,6R)-DiHETE to the organ bath.

-

Data Analysis: The contractile responses were measured as a percentage of the maximal contraction induced by a standard agonist (e.g., histamine). The EC50 value, the concentration that produces 50% of the maximal response, was then calculated.

-

Antagonist Studies: To confirm the involvement of the LTD4 receptor, the experiment was repeated in the presence of a selective LTD4 receptor antagonist. A rightward shift in the concentration-response curve for (5S,6R)-DiHETE in the presence of the antagonist would indicate competitive antagonism at the LTD4 receptor.

Signaling Pathways and Logical Relationships

The biological effects of (5S,6R)-DiHETE are mediated through its interaction with the LTD4 receptor (CysLT1R). The following diagrams illustrate the biosynthetic pathway of (5S,6R)-DiHETE and its subsequent signaling cascade.

Caption: Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid.

Caption: Simplified signaling pathway of (5S,6R)-DiHETE via the LTD4 receptor.

Conclusion

The discovery of (5S,6R)-DiHETE expanded our understanding of the metabolic fate of LTA4 and introduced a new, albeit less potent, player in the complex network of eicosanoid signaling. While not as biologically active as the classical leukotrienes, its specific enzymatic formation and interaction with the LTD4 receptor highlight the intricate regulation of the arachidonic acid cascade. Further research into the physiological and pathophysiological roles of (5S,6R)-DiHETE may yet uncover more subtle but significant functions in health and disease, offering potential avenues for therapeutic intervention. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the key historical findings and experimental approaches that have shaped our knowledge of this unique lipid mediator.

References

- 1. Enzymatic formation of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid: kinetics of the reaction and stereochemistry of the product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5S,6R-DiHETE (82948-88-7) for sale [vulcanchem.com]

The Biological Synthesis of (5S,6R)-DiHETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of (5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE), a bioactive lipid mediator derived from arachidonic acid. This document details the enzymatic and non-enzymatic pathways of its formation, presents quantitative data, outlines experimental protocols for its synthesis and analysis, and provides visual representations of the key processes.

Introduction

(5S,6R)-DiHETE is one of the dihydroxy metabolites of arachidonic acid, belonging to the eicosanoid family of signaling molecules. Its formation is intricately linked to the leukotriene biosynthetic pathway, originating from the unstable epoxide intermediate, Leukotriene A4 (LTA4). The biological activities of (5S,6R)-DiHETE are still under investigation, but it has been shown to be a weak agonist for the LTD4 receptor, suggesting a potential role in inflammatory responses.[1] A thorough understanding of its synthesis is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutics targeting the arachidonic acid cascade.

Biosynthesis Pathway of (5S,6R)-DiHETE

The synthesis of (5S,6R)-DiHETE begins with the liberation of arachidonic acid from the cell membrane, which is then converted to LTA4 via the 5-lipoxygenase (5-LOX) pathway. (5S,6R)-DiHETE is subsequently formed from LTA4 through two principal routes: non-enzymatic hydrolysis and enzymatic conversion by cytosolic epoxide hydrolase (cEH).

The 5-Lipoxygenase Pathway to Leukotriene A4

The initial steps leading to the formation of the precursor LTA4 are catalyzed by the enzyme 5-lipoxygenase (5-LOX) in conjunction with the 5-lipoxygenase-activating protein (FLAP).

Formation of (5S,6R)-DiHETE from Leukotriene A4

LTA4 is a highly unstable intermediate that can be rapidly converted to various bioactive lipids. The formation of (5S,6R)-DiHETE represents one of several possible fates of LTA4.

Cytosolic epoxide hydrolase (cEH) can catalyze the stereospecific hydrolysis of the epoxide in LTA4 to form (5S,6R)-DiHETE.[1][2] This enzymatic route provides a regulated mechanism for the production of this specific diastereomer. The kinetic parameters for this reaction have been determined for the enzyme from mouse liver.

In the absence of specific enzymes, the unstable epoxide ring of LTA4 undergoes spontaneous hydrolysis in aqueous environments. This non-enzymatic process leads to a mixture of dihydroxy products, including (5S,6R)-DiHETE, its diastereomer (5S,6S)-DiHETE, and various 5,12-diHETEs. The relative proportions of these products are dependent on the pH of the surrounding medium.

Quantitative Data

The formation of (5S,6R)-DiHETE is influenced by both enzymatic activity and the chemical environment. The following table summarizes key quantitative data related to its synthesis.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Enzymatic Synthesis (cEH) | ||||

| Apparent Km | 5 µM | Mouse Liver Cytosol | - | [3] |

| Apparent Vmax | 550 nmol/mg/min | Mouse Liver Cytosol | - | [3] |

| Non-enzymatic Hydrolysis | ||||

| LTA4 Half-life (pH 7.4, 37°C) | < 3 seconds | - | Aqueous buffer | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of (5S,6R)-DiHETE.

Enzymatic Synthesis of (5S,6R)-DiHETE

This protocol describes the synthesis of (5S,6R)-DiHETE from LTA4 using purified cytosolic epoxide hydrolase.

Materials:

-

Purified cytosolic epoxide hydrolase (cEH)

-

Leukotriene A4 (LTA4) solution in ethanol

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Ice bath

-

Reverse-phase C18 solid-phase extraction (SPE) cartridges

-

Ethyl acetate (B1210297)

-

Nitrogen gas stream

Procedure:

-

Pre-cool all buffers and solutions on ice.

-

In a microcentrifuge tube, add 10 µg of purified cEH to 1 mL of Tris-HCl buffer.

-

Initiate the reaction by adding 10 µM LTA4 (from a concentrated stock in ethanol) to the enzyme solution.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Terminate the reaction by adding 2 volumes of cold methanol.

-

Acidify the mixture to pH 3.5 with 0.1 M HCl.

-

Purify the DiHETEs using a C18 SPE cartridge. Wash the cartridge with water and elute the products with ethyl acetate.

-

Evaporate the ethyl acetate under a stream of nitrogen gas.

-

Reconstitute the sample in a small volume of methanol for analysis.

Non-enzymatic Synthesis of (5S,6R)-DiHETE

This protocol outlines the non-enzymatic hydrolysis of LTA4 to generate a mixture of DiHETE isomers.

Materials:

-

Leukotriene A4 (LTA4) solution in ethanol

-

Phosphate (B84403) buffer (0.1 M) at various pH values (e.g., 6.0, 7.4, 8.5)

-

Ice bath

-

Reverse-phase C18 solid-phase extraction (SPE) cartridges

-

Methanol

-

Ethyl acetate

-

Nitrogen gas stream

Procedure:

-

Prepare phosphate buffers at the desired pH values and pre-cool on ice.

-

Add 10 µM LTA4 to each of the pH-adjusted buffers.

-

Incubate for 30 minutes at room temperature to allow for complete hydrolysis.

-

Acidify the solutions to pH 3.5 with 0.1 M HCl.

-

Purify the DiHETEs using a C18 SPE cartridge as described in the enzymatic synthesis protocol.

-

Evaporate the solvent and reconstitute for analysis.

Analysis of (5S,6R)-DiHETE by HPLC-MS/MS

This method allows for the separation and quantification of (5S,6R)-DiHETE from its isomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 30% B to 95% B over 15 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 335.2

-

Product Ions (m/z): 115.1, 157.1, 219.2 (Quantifier and qualifiers)

-

-

Collision Energy and other source parameters: To be optimized for the specific instrument.

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the synthesis and analysis of (5S,6R)-DiHETE, as well as the logical relationship of the key components in its biosynthesis.

Conclusion

The biological synthesis of (5S,6R)-DiHETE is a multifaceted process involving both tightly regulated enzymatic reactions and spontaneous chemical transformations. This guide provides a foundational understanding and practical protocols for researchers investigating this and other related lipid mediators. Further research into the specific biological functions of (5S,6R)-DiHETE and the factors regulating its production will be critical for understanding its role in health and disease and for the development of targeted therapies.

References

what is the role of (5S,6R)-DiHETEs in cellular signaling

An In-Depth Technical Guide on the Role of (5S,6R)-DiHETEs in Cellular Signaling

Introduction

(5S,6R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid, commonly abbreviated as (5S,6R)-DiHETE, is a dihydroxy polyunsaturated fatty acid derived from arachidonic acid.[1][2] As a member of the eicosanoid family of lipid mediators, it plays a role in various physiological and pathological processes, particularly inflammation and immune responses.[3][4] This document provides a comprehensive overview of the biosynthesis, cellular signaling mechanisms, and physiological effects of (5S,6R)-DiHETE, along with detailed experimental protocols for its study, intended for researchers, scientists, and professionals in drug development.

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is formed from the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][5] Its synthesis can occur through two primary routes:

-

Non-enzymatic Hydrolysis : Under physiological conditions, the epoxide group in LTA4 can undergo spontaneous, non-enzymatic hydrolysis to form (5S,6R)-DiHETE.[5] This process contributes to the basal levels of the compound in biological systems.[5]

-

Enzymatic Conversion : The enzyme cytosolic epoxide hydrolase, particularly in mouse liver, can catalyze the conversion of LTA4 into (5S,6R)-DiHETE.[1][5]

Caption: Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid via the LTA4 intermediate.

Cellular Signaling Pathway

(5S,6R)-DiHETE functions as a signaling molecule by interacting with specific cell surface receptors. It is recognized as a weak agonist for the Cysteinyl Leukotriene Receptor 1 (CysLT1), which is the primary receptor for Leukotriene D4 (LTD4).[1][5][6] CysLT1 belongs to the G protein-coupled receptor (GPCR) superfamily.[4][7]

Upon binding to the CysLT1 receptor, (5S,6R)-DiHETE induces a conformational change in the receptor, leading to the activation of intracellular G proteins. The activation of CysLT1 receptors typically involves the Gq family of G proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium concentration is a critical second messenger that mediates a variety of cellular responses, including smooth muscle contraction.

Caption: (5S,6R)-DiHETE signaling through the CysLT1 receptor and Gq pathway.

Quantitative Data on Biological Activity

The primary characterized biological effect of (5S,6R)-DiHETE is the induction of smooth muscle contraction. This action has been quantified in ex vivo experiments using guinea pig ileum. The potency of this effect can be inhibited by LTD4 receptor antagonists, confirming its mechanism of action through the CysLT1 receptor.[6]

| Parameter | Value | Biological System | Description | Citation(s) |

| EC50 | 1.3 µM | Guinea Pig Isolated Ileum | The molar concentration that induces 50% of the maximum contraction response. | [6] |

| ED50 | 1.3 µM | Guinea Pig Ileum | The dose that produces 50% of the maximum contraction effect. | [1][5] |

Experimental Protocols

Protocol 1: Quantification of (5S,6R)-DiHETE by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of (5S,6R)-DiHETE in biological samples.

Methodology:

-

Sample Preparation & Lipid Extraction:

-

To 100 µL of plasma or cell lysate, add 5 µL of an internal standard solution (e.g., a deuterated analogue like (5S,6R)-DiHETE-d4).

-

Add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipids and remove interfering substances. Elute the lipid fraction with ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 50 µL of the mobile phase (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution profile with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transition for (5S,6R)-DiHETE (e.g., m/z 335.2 -> 115.1) and its internal standard.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of a (5S,6R)-DiHETE standard.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: Workflow for the quantification of (5S,6R)-DiHETE using LC-MS/MS.

Protocol 2: CysLT1 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of (5S,6R)-DiHETE for the CysLT1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells engineered to overexpress the human CysLT1 receptor (e.g., HEK293-CysLT1).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, set up the reaction mixture containing:

-

A fixed concentration of radiolabeled LTD4 (e.g., [³H]LTD4).

-

A fixed amount of CysLT1-expressing cell membranes.

-

Increasing concentrations of unlabeled (5S,6R)-DiHETE (the competitor).

-

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled LTD4).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of (5S,6R)-DiHETE. Fit the data to a one-site competition curve to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki).

-

Caption: Experimental workflow for a CysLT1 receptor competitive binding assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5S,6R-DiHETE | C20H32O4 | CID 5283160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5(S),6(R)-DiHETE [myskinrecipes.com]

- 4. Eicosanoid ligand-binding receptors | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5S,6R-DiHETE (82948-88-7) for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Eicosanoid receptor - Wikipedia [en.wikipedia.org]

Enzymatic Formation of (5S,6R)-DiHETEs from Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic pathways involved in the formation of (5S,6R)-dihydroxyeicosatrienoic acids ((5S,6R)-DiHETEs) from their eicosanoid precursors. This document details the key enzymes, their kinetics, and the experimental protocols for studying these transformations, with a focus on providing actionable information for research and development.

Introduction to DiHETEs and Their Precursors

Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenase enzymes.[1] These molecules are involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[2][3] The four primary regioisomers of EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] Each of these can exist as two enantiomers (R/S and S/R).[1]

The biological activity of EETs is often terminated or altered by their conversion to the corresponding dihydroxyeicosatrienoic acids (DiHETEs) through the action of epoxide hydrolases.[1] This guide focuses specifically on the formation of the (5S,6R)-DiHETE stereoisomer, a diol derived from 5,6-EET.

Key Enzymes in (5S,6R)-DiHETE Formation

The primary enzymes responsible for the conversion of 5,6-EET to 5,6-DiHETE are epoxide hydrolases.

Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the metabolism of EETs.[1][4] It is a homodimeric protein found in the cytosol and peroxisomes.[5] While sEH efficiently hydrolyzes 14,15-EET, 11,12-EET, and 8,9-EET, 5,6-EET is considered a poor substrate for this enzyme.[6] sEH catalyzes the addition of water to the epoxide ring of 5,6-EET to form 5,6-DiHETE.[2][7]

Microsomal Epoxide Hydrolase (mEH)

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is another important enzyme in epoxide metabolism.[2][4] Although traditionally associated with the detoxification of xenobiotics, mEH has been shown to hydrolyze EETs, including 5,6-EET.[2][4] In some tissues with low sEH expression, mEH may play a more significant role in 5,6-EET metabolism.[4]

Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities.[8][9] Its primary known epoxide hydrolase function is the stereospecific conversion of leukotriene A4 (LTA4) to the pro-inflammatory mediator leukotriene B4 (LTB4).[9] While LTA4H acts on an epoxide substrate, there is currently no direct evidence in the reviewed literature to suggest that it significantly metabolizes 5,6-EET to 5,6-DiHETE.

Stereospecificity of the Enzymatic Reaction

The formation of the specific (5S,6R)-DiHETE stereoisomer is dependent on the stereochemistry of the 5,6-EET precursor and the stereoselectivity of the hydrating enzyme. The cytochrome P450 enzymes that produce 5,6-EET from arachidonic acid can generate a mixture of the (5S,6R) and (5R,6S) enantiomers.[1]

While detailed studies on the enantioselectivity of sEH and mEH specifically towards the 5,6-EET enantiomers are not extensively available in the public domain, the stereospecificity of epoxide hydrolases is a well-established principle. It is hypothesized that the enzymatic hydrolysis of a specific 5,6-EET enantiomer, such as (5R,6S)-EET, could lead to the formation of (5S,6R)-DiHETE. However, without explicit experimental data, it is also possible that the enzymatic hydrolysis of a racemic mixture of 5,6-EET results in a mixture of DiHETE stereoisomers.

Quantitative Data on Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source |

| Human sEH | 5,6-EET-EA | - | - | Lower than other EET-EAs | Human, recombinant |

| Human mEH | 5,6-EET-EA | - | - | Lower than other EET-EAs | Human, recombinant |

| Rat mEH | Tetrahydrobenz[a]anthracene (3R,4S)-epoxide | - | Vmax: 6800 nmol/min/mg | - | Rat, liver microsomes |

Note: Data for 5,6-EET is limited. The data for 5,6-EET-EA (ethanolamide) suggests it is a less efficiently hydrolyzed substrate compared to other EET regioisomers.[1] The Vmax value for a highly reactive substrate with rat mEH is included to provide context for the enzyme's potential activity.[10] The lack of precise Km and kcat values for 5,6-EET highlights a key area for future research.

Experimental Protocols

In Vitro sEH and mEH Enzyme Activity Assays

This protocol outlines a general method for determining the activity of sEH and mEH in converting 5,6-EET to 5,6-DiHETE.

Materials:

-

Recombinant human sEH or mEH, or tissue homogenates/microsomes

-

(5S,6R)-EET or a racemic mixture of 5,6-EET (substrate)

-

(5S,6R)-DiHETE-d11 or other suitable internal standard

-

Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4 for sEH; 0.1 M Tris-HCl, pH 9.0 for mEH, both containing 0.1 mg/mL BSA)[11]

-

Quenching solution (e.g., ethyl acetate (B1210297) or a mixture of organic solvents)

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: Prepare a working solution of the enzyme (recombinant or from a biological sample) in the appropriate reaction buffer.

-

Reaction Initiation: In a microcentrifuge tube, combine the enzyme solution with the 5,6-EET substrate. The final substrate concentration should be varied to determine kinetic parameters (e.g., 1-50 µM).[11]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-15 minutes), ensuring the reaction stays within the linear range.[11]

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Internal Standard Addition: Add a known amount of the internal standard to each sample.

-

Extraction: Extract the lipids from the aqueous phase using an organic solvent.

-

Sample Preparation for LC-MS/MS: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of (5S,6R)-DiHETE

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A chiral column capable of separating DiHETE stereoisomers (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: Appropriate for the column dimensions.

-

Column Temperature: Controlled for reproducibility.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for (5S,6R)-DiHETE and the internal standard. For example, for a non-deuterated DiHETE, a potential transition could be m/z 337 -> m/z 145.

-

Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

Quantification:

-

Generate a standard curve using known concentrations of authentic (5S,6R)-DiHETE.

-

Calculate the concentration of (5S,6R)-DiHETE in the samples based on the peak area ratio to the internal standard and the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of (5S,6R)-DiHETE from arachidonic acid.

Caption: General experimental workflow for DiHETE formation and analysis.

Conclusion and Future Directions

The enzymatic formation of (5S,6R)-DiHETE is primarily mediated by soluble and microsomal epoxide hydrolases acting on 5,6-EET precursors. While the general pathway is understood, this technical guide highlights a critical need for further research into the stereospecificity and detailed enzyme kinetics of these reactions. Specifically, future studies should focus on:

-

Determining the stereoselective hydrolysis of 5,6-EET enantiomers by purified human sEH and mEH to definitively establish the precursor-product relationships for (5S,6R)-DiHETE.

-

Quantifying the kinetic parameters (Km and kcat) for the hydrolysis of individual 5,6-EET stereoisomers by human sEH and mEH.

-

Investigating the potential role of other enzymes , such as LTA4H, in the metabolism of 5,6-EET.

A deeper understanding of these aspects will be invaluable for researchers and drug development professionals seeking to modulate the levels of specific DiHETE stereoisomers for therapeutic purposes. The development of selective inhibitors or activators of these enzymatic pathways could offer novel strategies for treating a range of diseases where these lipid mediators play a crucial role.

References

- 1. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Epoxide hydrolase 1 (EPHX1) hydrolyzes epoxyeicosanoids and impairs cardiac recovery after ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | 5,6-EET is hydrolysed to 5,6-DHET by EPHX2 [reactome.org]

- 8. uniprot.org [uniprot.org]

- 9. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 10. Stereoselectivity of microsomal epoxide hydrolase toward diol epoxides and tetrahydroepoxides derived from benz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene A4 hydrolase: identification of a common carboxylate recognition site for the epoxide hydrolase and aminopeptidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Stereochemistry in the Biological Activity of (5S,6R)-DiHETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemistry of (5,6)-dihydroxyeicosatetraenoic acids (DiHETEs) and its critical importance for their biological activity. Focusing on the (5S,6R) stereoisomer, this document elucidates its specific interaction with the leukotriene D4 (LTD4) receptor and the subsequent signaling cascade. Through a comprehensive review of comparative biological activities, detailed experimental protocols, and signaling pathway visualizations, this guide underscores the necessity of stereochemical precision in the research and development of lipid mediators as therapeutic agents.

Introduction: The Significance of Stereoisomerism in Bioactivity

In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its biological function.[1] Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit dramatically different physiological effects.[1] This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereospecific interactions. A striking example of this principle is observed in the family of dihydroxyeicosatetraenoic acids (DiHETEs), lipid mediators derived from arachidonic acid that are involved in inflammatory processes.[2][3] Among the various stereoisomers of (5,6)-DiHETE, the (5S,6R) configuration is uniquely recognized by the leukotriene D4 (LTD4) receptor, endowing it with specific biological activities that are absent in its other stereoisomers.[4][5] This guide will explore the profound impact of stereochemistry on the activity of (5S,6R)-DiHETE, providing a technical overview for researchers in the field.

Comparative Biological Activities of (5,6)-DiHETE Stereoisomers

The biological activity of the four diastereoisomers of (5,6)-DiHETE has been systematically evaluated, revealing a high degree of stereospecificity in their interaction with leukotriene receptors. The seminal work in this area demonstrated that only the (5S,6R)-DiHETE isomer exhibits significant biological activity, specifically through the LTD4 receptor.[4][5] The other three stereoisomers—(5R,6S), (5S,6S), and (5R,6R)—were found to be inactive.[4]

This stereoselectivity is highlighted by the binding affinities to various leukotriene receptors and the functional consequences of these interactions, such as smooth muscle contraction. The quantitative data underscores the absolute requirement of the (5S,6R) configuration for biological recognition and subsequent cellular response.

| Stereoisomer | Target Receptor | Biological Activity/Assay | Quantitative Data | Reference |

| (5S,6R)-DiHETE | LTD4 Receptor | Guinea Pig Ileum Contraction | EC50 = 1.3 µM | [1] |

| LTD4 Receptor | Binding to Guinea Pig Lung Membranes | Recognized by the receptor | [4][5] | |

| (5R,6S)-DiHETE | LTC4, LTD4, LTB4 Receptors | Binding to Guinea Pig Lung Membranes | No interaction observed | [4] |

| (5S,6S)-DiHETE | LTC4, LTD4, LTB4 Receptors | Binding to Guinea Pig Lung Membranes | No interaction observed | [4] |

| (5R,6R)-DiHETE | LTC4, LTD4, LTB4 Receptors | Binding to Guinea Pig Lung Membranes | No interaction observed | [4] |

Signaling Pathway of (5S,6R)-DiHETE via the LTD4 Receptor

The biological effects of (5S,6R)-DiHETE are mediated through its action as an agonist at the cysteinyl leukotriene receptor 1 (CysLT1R), also known as the LTD4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a well-defined signaling cascade leading to physiological responses such as smooth muscle contraction and inflammatory cell activation.

The binding of (5S,6R)-DiHETE to the CysLT1R triggers the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that leads to the contraction of smooth muscle cells, a characteristic effect of LTD4 receptor agonists.

Experimental Protocols

The following sections outline the generalized methodologies for the synthesis and biological evaluation of (5,6)-DiHETE stereoisomers. These protocols are based on standard techniques in the field and are intended to be illustrative. For specific experimental details, it is recommended to consult the primary literature, such as Muller et al., 1989.[4]

Stereoselective Synthesis of (5,6)-DiHETE Isomers

The synthesis of the four stereoisomers of (5,6)-DiHETE requires a multi-step approach with precise stereochemical control. A common strategy involves the use of chiral starting materials or the application of asymmetric synthesis techniques.

Objective: To synthesize the four pure diastereoisomers: (5S,6R), (5R,6S), (5S,6S), and (5R,6R)-DiHETE.

Generalized Protocol:

-

Chiral Precursor Synthesis: The synthesis often begins with a commercially available chiral starting material, or a prochiral substrate is subjected to an asymmetric reaction (e.g., Sharpless asymmetric epoxidation) to introduce the desired stereocenters.

-

Carbon Chain Elongation: The carbon backbone of the eicosanoid is constructed through a series of coupling reactions, such as Wittig reactions or Sonogashira couplings, to introduce the characteristic polyunsaturated chain.

-

Functional Group Manipulation: Throughout the synthesis, protecting groups are used to mask reactive functional groups, and deprotection steps are carried out at appropriate stages. Oxidation and reduction reactions are employed to achieve the desired oxidation states of the carbon atoms.

-

Purification and Separation: After the synthesis of a mixture of diastereomers, or as a final step for each individual synthesis, the isomers are separated using chiral high-performance liquid chromatography (HPLC).

-

Structural Verification: The stereochemistry and purity of the final products are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and polarimetry.

LTD4 Receptor Binding Assay

Competitive radioligand binding assays are employed to determine the affinity of the synthetic DiHETE isomers for the LTD4 receptor.

Objective: To assess the ability of each DiHETE stereoisomer to displace a radiolabeled LTD4 ligand from its receptor.

Generalized Protocol:

-

Membrane Preparation: Guinea pig lung membranes, which are a rich source of LTD4 receptors, are prepared by homogenization and centrifugation of the tissue.

-

Assay Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled LTD4 antagonist (e.g., [3H]LTD4) and varying concentrations of the unlabeled DiHETE stereoisomers (the competitors).

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined for each stereoisomer.

Guinea Pig Ileum Contraction Assay

This functional bioassay measures the ability of the DiHETE isomers to induce smooth muscle contraction, a physiological response mediated by LTD4 receptor activation.

Objective: To determine the potency of each DiHETE stereoisomer in inducing contraction of guinea pig ileum smooth muscle.

Generalized Protocol:

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is excised and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of each DiHETE stereoisomer are added to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction. The data are plotted against the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated for each active compound.

Experimental and Logical Workflow

The process of investigating the stereochemical importance of DiHETEs follows a logical progression from chemical synthesis to biological characterization. This workflow ensures that the biological activity observed can be definitively attributed to a specific stereoisomer.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that the biological activity of (5,6)-DiHETEs is critically dependent on their stereochemistry. Only the (5S,6R) stereoisomer is recognized by the LTD4 receptor and elicits a functional response, while its other diastereomers are inactive. This high degree of stereospecificity highlights the precise molecular recognition that governs the interaction between lipid mediators and their receptors. For researchers and professionals in drug development, this case study serves as a powerful reminder of the importance of considering stereoisomerism in the design and evaluation of new therapeutic agents. A thorough understanding and control of stereochemistry are not merely academic exercises but are essential for the development of potent, selective, and safe medicines.

References

- 1. Properties of enzymes in hepatocytes that convert 5-HPETE or LTA4 into LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Antigen stimulation of prostaglandin synthesis and control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The combined use of isolated strips of guinea-pig lung parenchyma and ileum as a sensitive and selective bioassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

(5S,6R)-DiHETEs as a lipid mediator in inflammatory processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid belonging to the eicosanoid family of lipid mediators. It is generated through the enzymatic and non-enzymatic hydrolysis of leukotriene A4 (LTA4). While initially investigated for its potential pro-inflammatory actions due to its structural similarity to leukotrienes, emerging evidence suggests a more complex and often anti-inflammatory role for (5S,6R)-DiHETE and the broader class of 5,6-DiHETEs in the regulation of inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of (5S,6R)-DiHETE, focusing on its biosynthesis, biological activities, and underlying signaling mechanisms, with a particular emphasis on its potential as a therapeutic target in inflammatory diseases.

Biosynthesis of (5S,6R)-DiHETE

(5S,6R)-DiHETE is primarily formed from the unstable epoxide intermediate, Leukotriene A4 (LTA4). This conversion can occur through two main routes:

-

Non-enzymatic Hydrolysis: LTA4 can undergo spontaneous hydrolysis in aqueous environments to yield a mixture of DiHETE isomers, including (5S,6R)-DiHETE.

-

Enzymatic Hydrolysis: The enzyme LTA4 hydrolase can metabolize LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. However, other epoxide hydrolases, such as liver cytosolic epoxide hydrolase, can catalyze the conversion of LTA4 to (5S,6R)-DiHETE[1][2].

The balance between these enzymatic pathways is crucial in determining the local concentration of pro- and anti-inflammatory lipid mediators.

Biosynthesis of (5S,6R)-DiHETE from Arachidonic Acid.

Biological Activities and Role in Inflammation

(5S,6R)-DiHETE exhibits a dualistic role in inflammation, acting as both a weak pro-inflammatory agonist and a more potent anti-inflammatory mediator. This duality appears to be context-dependent and related to its interaction with different cellular receptors.

Pro-inflammatory Activity: LTD4 Receptor Agonism

(5S,6R)-DiHETE has been shown to be a weak agonist for the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor[1][2][3][4]. Activation of this G-protein coupled receptor is typically associated with pro-inflammatory responses such as smooth muscle contraction and increased vascular permeability.

Quantitative Data on Pro-inflammatory Activity

| Parameter | Value | Species/System | Reference |

| EC50 for guinea pig ileum contraction | 1.3 µM | Guinea Pig | [1][4] |

This pro-inflammatory effect is considered weak, especially when compared to the high affinity of the endogenous ligand, LTD4. The physiological relevance of this activity may be limited to situations where (5S,6R)-DiHETE is produced in very high concentrations.

Anti-inflammatory Activity: Inhibition of Vascular Permeability and TRPV4 Antagonism

More recent and compelling evidence points towards a significant anti-inflammatory role for the broader class of 5,6-DiHETEs, which includes the (5S,6R) isomer. These effects are primarily mediated through the inhibition of increases in intracellular calcium ([Ca2+]i) and antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

-

Inhibition of Histamine-Induced Vascular Hyperpermeability: 5,6-DiHETE has been demonstrated to attenuate histamine-induced vascular hyperpermeability in vivo. This effect is linked to its ability to inhibit the elevation of intracellular Ca2+ in endothelial cells, a critical step in the signaling cascade leading to increased vascular permeability.

-

TRPV4 Channel Antagonism: The anti-inflammatory actions of 5,6-DiHETE are attributed to its ability to act as an antagonist of the TRPV4 channel. TRPV4 is a non-selective cation channel that plays a role in various physiological processes, including the regulation of vascular tone and permeability. By blocking this channel, 5,6-DiHETE can prevent the influx of calcium that is triggered by inflammatory stimuli.

Signaling Pathways

The signaling mechanisms of (5S,6R)-DiHETE are complex and appear to involve at least two distinct pathways, reflecting its dual biological activities.

Proposed Signaling Pathway for Pro-inflammatory Effects (LTD4 Receptor Agonism)

As a weak agonist of the LTD4 receptor, (5S,6R)-DiHETE is proposed to initiate a signaling cascade similar to that of LTD4, albeit with lower potency. This pathway involves the activation of a Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium and leading to an increase in intracellular calcium concentration. This elevation in calcium can then drive pro-inflammatory responses such as smooth muscle contraction.

Proposed Pro-inflammatory Signaling of (5S,6R)-DiHETE.

Proposed Signaling Pathway for Anti-inflammatory Effects (TRPV4 Antagonism)

The anti-inflammatory effects of 5,6-DiHETE are mediated by its antagonism of the TRPV4 channel. Inflammatory mediators like histamine (B1213489) can lead to the activation of TRPV4, causing an influx of extracellular calcium. By blocking the TRPV4 channel, 5,6-DiHETE prevents this calcium influx, thereby attenuating the downstream inflammatory signaling that leads to increased vascular permeability.

Proposed Anti-inflammatory Signaling of 5,6-DiHETE.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological effects of (5S,6R)-DiHETE.

Measurement of Intracellular Calcium Concentration in HUVECs using Fura-2 AM

This protocol is used to assess the effect of (5S,6R)-DiHETE on intracellular calcium levels in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Culture medium (e.g., EGM-2)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Histamine

-

(5S,6R)-DiHETE

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Culture: Culture HUVECs to 80-90% confluency in a 96-well black, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium and wash the cells once with HBS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye.

-

De-esterification: Add HBS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

Measurement:

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add (5S,6R)-DiHETE at the desired concentration and incubate for a specified time.

-

Stimulate the cells with histamine.

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

Workflow for Measuring Intracellular Calcium.

Histamine-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory effect of (5S,6R)-DiHETE on vascular permeability.

Materials:

-

Mice (e.g., BALB/c)

-

Histamine solution

-

(5S,6R)-DiHETE solution

-

Saline (vehicle control)

-

Micrometer or thickness gauge

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions.

-

Baseline Measurement: Measure the initial thickness of both ears of each mouse using a micrometer.

-

Treatment: Administer (5S,6R)-DiHETE (e.g., intraperitoneally or topically) or vehicle to the respective groups of mice.

-

Induction of Edema: After a specified pretreatment time, inject a small volume (e.g., 20 µL) of histamine solution intradermally into the right ear of each mouse. Inject the same volume of saline into the left ear as a control.

-

Measurement of Edema: At various time points after histamine injection (e.g., 30, 60, 120 minutes), measure the thickness of both ears.

-

Data Analysis: The degree of edema is calculated as the difference in ear thickness before and after histamine injection. The inhibitory effect of (5S,6R)-DiHETE is determined by comparing the edema in the treated group to the vehicle control group.

Evans Blue Vascular Permeability Assay

This assay provides a quantitative measure of vascular leakage in vivo.

Materials:

-

Mice

-

Evans blue dye solution (e.g., 2% in saline)

-

Histamine solution

-

(5S,6R)-DiHETE solution

-

Spectrophotometer

Procedure:

-

Treatment: Administer (5S,6R)-DiHETE or vehicle to the mice.

-

Dye Injection: After the pretreatment period, inject Evans blue dye intravenously into the tail vein of the mice.

-

Induction of Permeability: After allowing the dye to circulate (e.g., 30 minutes), inject histamine intradermally into the dorsal skin.

-

Tissue Collection: After a specific time (e.g., 30 minutes), euthanize the mice and excise the skin at the injection sites.

-

Dye Extraction:

-

Weigh the excised skin samples.

-

Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.

-

-

Quantification:

-

Centrifuge the formamide extracts to pellet any tissue debris.

-

Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.

-

Quantify the amount of extravasated Evans blue dye using a standard curve.

-

-

Data Analysis: The amount of Evans blue dye per gram of tissue is a measure of vascular permeability. Compare the results from the (5S,6R)-DiHETE-treated group with the vehicle control group.

Workflow for Evans Blue Vascular Permeability Assay.

Conclusion and Future Directions

(5S,6R)-DiHETE is a fascinating lipid mediator with a complex role in inflammation. While it exhibits weak pro-inflammatory activity through the LTD4 receptor, its more potent anti-inflammatory actions, mediated by the inhibition of calcium signaling and antagonism of the TRPV4 channel, are of significant interest for drug development. The therapeutic potential of targeting the (5S,6R)-DiHETE pathway lies in its ability to dampen excessive inflammatory responses, particularly those involving increased vascular permeability.

Future research should focus on several key areas:

-

Elucidation of the complete signaling cascade: Further studies are needed to identify the downstream effectors of (5S,6R)-DiHETE's interaction with both the LTD4 receptor and the TRPV4 channel. Investigating the potential involvement of other signaling pathways, such as NF-κB and MAPK, will provide a more comprehensive understanding of its mechanism of action.

-

Receptor specificity and affinity: A more detailed characterization of the binding affinities of (5S,6R)-DiHETE for various lipid mediator receptors is required to fully understand its target profile.

-

In vivo efficacy in disease models: Evaluating the therapeutic efficacy of (5S,6R)-DiHETE and its stable analogs in a wider range of inflammatory disease models is crucial to validate its potential as a drug candidate.

-

Pharmacokinetics and metabolism: Understanding the in vivo stability, distribution, and metabolism of (5S,6R)-DiHETE is essential for the development of effective therapeutic strategies.

References

An In-depth Technical Guide on the Precursors and Metabolic Fate of (5S,6R)-DiHETEs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid, or (5S,6R)-DiHETE, is a dihydroxy fatty acid derived from the metabolism of arachidonic acid. As a product of the 5-lipoxygenase pathway, its formation and subsequent metabolic fate are of significant interest in the study of inflammatory processes and lipid signaling. This document provides a comprehensive overview of the biosynthetic precursors of (5S,6R)-DiHETE, its metabolic transformation, and its known biological activities. It includes detailed signaling pathways, quantitative data summaries, and key experimental protocols relevant to its study, serving as a critical resource for professionals in biomedical research and drug development.

Biosynthesis and Precursors of (5S,6R)-DiHETE

The synthesis of (5S,6R)-DiHETE originates from arachidonic acid (AA) and is intrinsically linked to the 5-lipoxygenase (5-LOX) pathway, a critical cascade in the generation of inflammatory mediators.

The initial step involves the oxidation of arachidonic acid by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to form 5(S)-hydroperoxyeicosatetraenoic acid (5S-HpETE)[1][2]. This unstable intermediate is then either reduced to 5(S)-hydroxyeicosatetraenoic acid (5S-HETE) by peroxidases or rapidly converted into the unstable epoxide, Leukotriene A4 (LTA4)[1][3].

LTA4 serves as a crucial branching point in the pathway. It can be metabolized by two primary enzymatic routes:

-

Conversion to Leukotriene B4 (LTB4): The enzyme Leukotriene A4 hydrolase (LTA4H) catalyzes the hydrolysis of LTA4 to form LTB4, a potent chemoattractant for immune cells[4][5][6].

-

Conversion to (5S,6R)-DiHETE: In an alternative route, LTA4 undergoes hydrolysis to form (5S,6R)-DiHETE. This conversion can occur non-enzymatically or be catalyzed by epoxide hydrolases, such as the mouse liver cytosolic epoxide hydrolase[7]. (5S,6R)-DiHETE is one of four possible diastereoisomers of 5,6-DiHETE[8].

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Synthesis of 5-eicosatetraenoic acids [reactome.org]

- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 5. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

(5S,6R)-DiHETE in Tissues: A Technical Guide to its Physiological Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-dihydroxyeicosatetraenoic acid ((5S,6R)-DiHETE) is a dihydroxy derivative of arachidonic acid, formed via the 5-lipoxygenase pathway. As a non-enzymatic hydrolysis product of the unstable epoxide leukotriene A4 (LTA4), and also through enzymatic conversion, it represents a component of the complex eicosanoid signaling network involved in inflammation and immune responses.[1][2] This technical guide provides a comprehensive overview of the current understanding of (5S,6R)-DiHETE, with a focus on its presence in tissues, analytical methodologies for its quantification, and its known biological roles. While precise physiological concentrations in various tissues are not extensively documented in publicly available literature, this guide summarizes the existing knowledge to support further research and drug development efforts targeting eicosanoid pathways.

Biosynthesis and Metabolism of (5S,6R)-DiHETE

(5S,6R)-DiHETE is primarily formed from arachidonic acid through the action of 5-lipoxygenase (5-LO), which generates the unstable intermediate, leukotriene A4 (LTA4).[3] LTA4 can then be converted to (5S,6R)-DiHETE through two principal routes:

-

Non-enzymatic Hydrolysis: LTA4 is highly susceptible to spontaneous hydrolysis in aqueous environments, yielding a mixture of DiHETE isomers, including (5S,6R)-DiHETE.[1]

-

Enzymatic Hydrolysis: Specific enzymes, such as mouse liver cytosolic epoxide hydrolase, can catalyze the conversion of LTA4 to (5S,6R)-DiHETE, suggesting a regulated production pathway in certain tissues.[2]

The biosynthesis pathway is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. 5-LO, in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to LTA4.

References

- 1. Determination of leukotriene A4 stabilization by S100A8/A9 proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of deuterium labeled prenyldiphosphate and prenylcysteine analogues for in vivo mass spectrometric quantification. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Interaction of (5S,6R)-DiHETE with Leukotriene Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between (5S,6R)-dihydroxy-7,9,11,14-eicosatetraenoic acid ((5S,6R)-DiHETE) and leukotriene receptors. (5S,6R)-DiHETE, a stereoisomer of dihydroxyeicosatetraenoic acid, has been identified as a weak partial agonist of the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor.[1][2][3][4][5][] This interaction elicits downstream signaling cascades, including intracellular calcium mobilization and ERK1/2 phosphorylation, and functional responses such as smooth muscle contraction. This document details the current understanding of these interactions, presenting quantitative data, experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts in areas targeting the leukotriene signaling axis.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their actions are mediated through specific G-protein coupled receptors, broadly classified into cysteinyl leukotriene (CysLT) receptors and LTB4 (BLT) receptors. The CysLT receptors, primarily CysLT1 and CysLT2, are activated by cysteinyl leukotrienes such as LTC4, LTD4, and LTE4. (5S,6R)-DiHETE is a dihydroxy fatty acid that can be formed non-enzymatically from the hydrolysis of leukotriene A4 (LTA4) or through the action of epoxide hydrolases.[3] Understanding the interaction of (5S,6R)-DiHETE with leukotriene receptors is crucial for elucidating its potential physiological and pathological roles.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the interaction of (5S,6R)-DiHETE with the CysLT1 receptor. To date, specific binding affinity data (Ki or Kd) has not been reported in the reviewed literature.

Table 1: Functional Potency of (5S,6R)-DiHETE at the CysLT1 Receptor

| Parameter | Value | Species/Tissue | Assay | Reference(s) |

| EC50 | 1.3 µM | Guinea Pig Ileum | Smooth Muscle Contraction | [2][4][5][] |

Interaction with Leukotriene Receptors

Cysteinyl Leukotriene Receptor 1 (CysLT1)

Current evidence indicates that (5S,6R)-DiHETE is a weak agonist at the CysLT1 receptor.[1][3][] This interaction has been primarily characterized through functional assays, most notably the contraction of guinea pig ileum smooth muscle. This contractile response is significantly inhibited by selective CysLT1 receptor antagonists, such as ICI 198,615 and SKF 104,353, confirming the involvement of this receptor.[1]

Other Leukotriene Receptors

Studies comparing the binding affinities of the four synthetic (5,6)-DiHETE isomers to various leukotriene receptors have shown that (5S,6R)-DiHETE does not significantly interact with LTC4 or LTB4 receptors in guinea pig lung membranes.[1] There is currently a lack of data regarding the interaction of (5S,6R)-DiHETE with the CysLT2 and BLT2 receptors.

Signaling Pathways

Activation of the CysLT1 receptor by agonists, including (5S,6R)-DiHETE, initiates a cascade of intracellular signaling events. The CysLT1 receptor is known to couple to both Gq/11 and Gi/o G-proteins.

-

Gq/11 Pathway: Upon agonist binding, the Gq/11 alpha subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

-

Gi/o Pathway: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

MAPK/ERK Pathway: Downstream of G-protein activation, the CysLT1 receptor can also trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This can occur through various mechanisms, including PKC activation and transactivation of the epidermal growth factor receptor (EGFR).

The following diagram illustrates the signaling cascade initiated by the interaction of (5S,6R)-DiHETE with the CysLT1 receptor.

References

Nonenzymatic Hydrolysis of Leukotriene A4 to (5S,6R)-DiHETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 (LTA4) is a highly unstable and pivotal intermediate in the biosynthesis of leukotrienes, a class of potent inflammatory mediators derived from arachidonic acid. While the enzymatic conversion of LTA4 to Leukotriene B4 (LTB4) by LTA4 hydrolase and to Leukotriene C4 (LTC4) by LTC4 synthase are well-characterized pathways, the nonenzymatic hydrolysis of LTA4 also plays a significant role in cellular signaling and inflammatory processes. This technical guide provides a comprehensive overview of the nonenzymatic hydrolysis of LTA4, with a specific focus on the formation of (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid ((5S,6R)-DiHETE), a biologically active diol. This document details the underlying chemistry, quantitative data, experimental protocols, and relevant biological pathways to support research and drug development in this area.

Chemical Background of LTA4 Nonenzymatic Hydrolysis

The inherent instability of LTA4 in aqueous media is attributed to its conjugated triene epoxide structure. In a neutral or acidic environment, the epoxide ring is susceptible to nucleophilic attack by water, leading to the formation of various dihydroxyeicosatetraenoic acids (DiHETEs). The nonenzymatic hydrolysis of LTA4 primarily yields two positional isomers: 5,12-dihydroxy-eicosatetraenoic acids (5,12-DiHETEs) and 5,6-dihydroxy-eicosatetraenoic acids (5,6-DiHETEs).[1][2] The formation of these products proceeds through a carbocation intermediate, which allows for the attack of water at either the C6 or C12 position.

The hydrolysis at C6 results in the formation of 5,6-DiHETEs. Due to the lack of enzymatic control, this reaction is not stereospecific and results in a mixture of four possible diastereomers: (5S,6R)-DiHETE, (5S,6S)-DiHETE, (5R,6S)-DiHETE, and (5R,6R)-DiHETE. Among these, (5S,6R)-DiHETE has been shown to possess biological activity, including the ability to contract guinea pig ileum, an effect that can be inhibited by LTD4 receptor antagonists.[3][4]

Quantitative Data

The nonenzymatic hydrolysis of LTA4 is highly dependent on various physicochemical parameters. The following tables summarize key quantitative data gathered from the literature.

Table 1: Half-life of Leukotriene A4 (LTA4) Under Various Conditions

| Condition | Half-life (t½) | Reference |

| PBS, pH 7.4, 37°C | ~3 seconds | [2] |

| 0.1 M Phosphate Buffer, pH 7.4, 4°C | ~5 minutes | [2] |